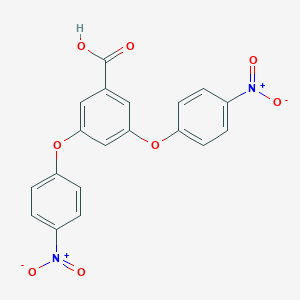

3,5-Bis(4-Nitrophenoxy)benzoesäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

3,5-bis(4-Nitrophenoxy)benzoic acid has several applications in scientific research:

Neurodegenerative Disease Research: As a γ-secretase inhibitor, it is used to study the role of amyloid precursor protein (APP) cleavage in Alzheimer’s disease.

Cancer Research: The compound is utilized to investigate Notch signaling pathways, which are implicated in various cancers.

Biological Studies: It serves as a tool to modulate signaling pathways in cellular and molecular biology research.

Pharmacological Studies: Researchers use this compound to explore potential therapeutic targets and develop new drugs.

Wirkmechanismus

Target of Action

The primary target of 3,5-bis(4-Nitrophenoxy)benzoic acid is the Notch1 signaling pathway . This compound acts as a Notch1 signaling modulator . Notch1 is a receptor protein that plays a crucial role in cell differentiation, proliferation, and apoptotic processes .

Mode of Action

3,5-bis(4-Nitrophenoxy)benzoic acid interacts with its target by inhibiting γ-secretase , an enzyme that plays a key role in the Notch signaling pathway . This inhibition leads to a decrease in the production of C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25) from the full-length receptor . This peptide is a marker of Notch1 intracellular domain release and transcription modification .

Biochemical Pathways

The compound’s action primarily affects the Notch signaling pathway . By inhibiting γ-secretase, it disrupts the normal function of this pathway, leading to changes in cell differentiation and proliferation . The downstream effects of this disruption are still under investigation.

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 3,5-bis(4-Nitrophenoxy)benzoic acid’s action include a decrease in the production of Nβ25 from the full-length Notch1 receptor . This results in a decrease in the activation of the Notch1 target hes family bHLH transcription factor 1 (HES1) in a luciferase reporter assay using HCT116 cells .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes

Biochemische Analyse

Biochemical Properties

3,5-bis(4-Nitrophenoxy)benzoic acid interacts with γ-secretase, causing a decrease in the released levels of Aβ42 and notch-1 Aβ-like peptide 25 (Nβ25) . These interactions suggest that 3,5-bis(4-Nitrophenoxy)benzoic acid may have potential implications in biochemical reactions involving these biomolecules.

Cellular Effects

In cellular processes, 3,5-bis(4-Nitrophenoxy)benzoic acid influences cell function by modulating the activity of γ-secretase

Molecular Mechanism

At the molecular level, 3,5-bis(4-Nitrophenoxy)benzoic acid exerts its effects through binding interactions with γ-secretase . This interaction leads to the inhibition of the enzyme, resulting in decreased levels of Aβ42 and notch-1 Aβ-like peptide 25 (Nβ25) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-Nitrophenoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 3,5-bis(4-Nitrophenoxy)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-bis(4-Nitrophenoxy)benzoic acid primarily undergoes substitution reactions due to the presence of nitro groups and phenoxy substituents on the benzene ring . These reactions can include nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution (SNAr): Common nucleophiles such as amines or thiols can react with the nitro-substituted aromatic ring under basic conditions.

Electrophilic Aromatic Substitution (SEAr): Electrophiles such as halogens or nitro groups can be introduced to the aromatic ring under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine nucleophile can yield an amino-substituted derivative, while electrophilic substitution can introduce additional functional groups onto the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-bis(4-Aminophenoxy)benzoic acid: Similar structure but with amino groups instead of nitro groups.

3,5-Dihydroxybenzoic acid: The precursor compound used in the synthesis of 3,5-bis(4-Nitrophenoxy)benzoic acid.

4-Nitrophenol: A key reagent used in the synthesis process.

Uniqueness

3,5-bis(4-Nitrophenoxy)benzoic acid is unique due to its dual nitro-phenoxy substituents, which confer specific inhibitory properties against γ-secretase . This makes it particularly valuable in research focused on neurodegenerative diseases and cancer, where modulation of γ-secretase activity is of significant interest .

Eigenschaften

IUPAC Name |

3,5-bis(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSXKPZXMVHRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587892 | |

| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173550-33-9 | |

| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,5-Bis(4-Nitrophenoxy)benzoic acid in the synthesis of polyimide films?

A1: 3,5-Bis(4-Nitrophenoxy)benzoic acid (35BNPBA) serves as a precursor in the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid (35BAPBA) []. 35BAPBA is a diamine monomer used to create aromatic polyimide films with desirable properties. The process involves a condensation reaction between 3,5-dihydroxy-benzoic acid (35DHBA) and hydroquinone (PCNB) to first yield 35BNPBA, followed by a reduction step to obtain the final 35BAPBA monomer [].

Q2: What are the characteristics of polyimide films synthesized using 3,5-bis(4-aminophenoxy) benzoic acid derived from 3,5-Bis(4-Nitrophenoxy)benzoic acid?

A2: Polyimide films synthesized using 35BAPBA, which is derived from 35BNPBA, exhibit several notable characteristics. They demonstrate high transmissivity, exceeding 80%, and possess good ultraviolet absorption capabilities []. Additionally, these films exhibit excellent hydrophobic properties with water absorption rates below 3% []. Mechanically, the films show tensile strength ranging from 15 to 56 MPa [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene](/img/structure/B70600.png)

![[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B70604.png)

![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)

![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)